2-Methoxy-6-methylpyridine-3-boronic acid
Description
Significance of Pyridine-Based Boronic Acids in Organic Synthesis
Pyridine-based boronic acids are a class of organic compounds that have gained prominence as indispensable tools in organic synthesis. Their significance largely stems from their utility in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. libretexts.orgcdnsciencepub.com This reaction joins a boron-containing compound (the boronic acid) with an organic halide or triflate, enabling the construction of complex molecular frameworks, such as biaryl and heteroaryl systems, which are common motifs in pharmaceuticals, agrochemicals, and materials. acs.org
The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, is a particularly important structural unit in medicinal chemistry. The inclusion of a boronic acid group on the pyridine ring allows for the direct incorporation of this valuable heterocycle into larger molecules. chemicalbook.com Pyridylboronic acids are advantageous because they are generally stable, relatively non-toxic, and can be handled with ease compared to other organometallic reagents. libretexts.orgnih.gov The position of the boronic acid group and the presence of other substituents on the pyridine ring, such as methoxy (B1213986) and methyl groups, can be tailored to fine-tune the electronic properties and reactivity of the molecule, offering chemists a high degree of control over the synthetic process. acs.orgmusechem.com The stability and reactivity of pyridinylboronic acids can vary, with 3- and 4-pyridinylboronic acids and their esters generally showing good stability. arkat-usa.org
Overview of 2-Methoxy-6-methylpyridine-3-boronic Acid as a Building Block
This compound is a specific example of a substituted pyridylboronic acid that serves as a valuable building block in organic synthesis. musechem.com Its structure features a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and a boronic acid group at the 3-position. sigmaaldrich.com This particular arrangement of functional groups imparts distinct properties to the molecule.
The methoxy and methyl groups on the pyridine ring modify its electronic characteristics, which in turn influences its reactivity in cross-coupling reactions. musechem.com These groups can also affect the solubility of the compound. The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. musechem.com In this capacity, it allows for the introduction of the 2-methoxy-6-methyl-3-pyridinyl moiety into a target molecule. This is particularly useful in the synthesis of complex heteroaromatic compounds, which are of significant interest in the development of new drugs and functional materials. dergipark.org.tr The synthesis of such highly substituted pyridines is an area of active research due to their potential as bioactive compounds and as ligands in materials chemistry. acs.org
Below is a table summarizing the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 1000802-75-4 | sigmaaldrich.com |
| Molecular Formula | C7H10BNO3 | sigmaaldrich.com |
| Molecular Weight | 166.97 g/mol | pharmaffiliates.com |
| IUPAC Name | (2-methoxy-6-methylpyridin-3-yl)boronic acid | musechem.com |
| Physical Form | Solid | sigmaaldrich.com |
Historical Context of Boronic Acids in Cross-Coupling Methodologies
The use of boronic acids in cross-coupling reactions has a rich history that has revolutionized organic synthesis. While boronic acids were first synthesized by Edward Frankland in 1860, their widespread application in carbon-carbon bond formation came much later. nih.gov
The pivotal moment arrived in 1979 when Akira Suzuki and Norio Miyaura first reported the cross-coupling of organoboron compounds with organic halides, catalyzed by a palladium complex. nih.gov Initially, their work involved alkenylboronic esters. nih.gov This was followed by a 1981 publication that demonstrated the successful use of arylboronic acids in similar cross-coupling reactions. libretexts.org This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most important and widely used methods for constructing biaryl compounds and other conjugated systems. libretexts.orgmdpi.com
The advantages of the Suzuki-Miyaura reaction over other cross-coupling methods, such as the Stille coupling which uses toxic organotin reagents, quickly became apparent. libretexts.org Boronic acids are generally stable, less toxic, and environmentally benign. nih.govnih.gov The reaction conditions are typically mild and tolerant of a wide variety of functional groups, making it a highly versatile and practical synthetic tool. libretexts.org This has led to its extensive use in large-scale industrial synthesis, including the production of pharmaceuticals and natural products. libretexts.org The development of new ligands and reaction conditions has continued to expand the scope of the Suzuki-Miyaura coupling, allowing for the use of less reactive substrates and even lower catalyst loadings. acs.orgrsc.org The profound impact of this work was recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis."
Structure
2D Structure
Properties
IUPAC Name |
(2-methoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-4-6(8(10)11)7(9-5)12-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYWLOGLINZGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376747 | |
| Record name | 2-METHOXY-6-METHYLPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000802-75-4 | |
| Record name | B-(2-Methoxy-6-methyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000802-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-METHOXY-6-METHYLPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-6-methylpyridine-3-boronic acid | |
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Synthetic Methodologies for 2 Methoxy 6 Methylpyridine 3 Boronic Acid
Organometallic Reagent Trapping with Boric Esters
A cornerstone in the synthesis of aryl and heteroaryl boronic acids is the trapping of highly reactive organometallic species with a suitable boron electrophile, typically a trialkyl borate (B1201080). This approach is widely utilized for the formation of the carbon-boron bond in 2-methoxy-6-methylpyridine-3-boronic acid and can be broadly categorized by the nature of the organometallic reagent employed.
Utilizing Organolithium Reagents
The generation of an organolithium intermediate followed by borylation is a prevalent and effective method for synthesizing pyridine (B92270) boronic acids. arkat-usa.org This process, known as halogen-metal exchange, typically involves the reaction of a halogenated pyridine precursor with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. The resulting lithiated pyridine is then quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid.
The general protocol involves the slow addition of the organolithium reagent to a solution of the halopyridine in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from -78 °C to -40 °C. orgsyn.org The choice of solvent and temperature is critical to ensure the stability of the highly reactive lithiated intermediate. researchgate.net An "in situ quench" procedure, where the organometal is added to a mixture of the halopyridine and the trialkyl borate, can often lead to improved yields, especially when the starting material contains functional groups that are sensitive to organometallic reagents. arkat-usa.org
| Parameter | Typical Conditions |
| Organolithium Reagent | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) |
| Boric Ester | Trimethyl borate, Triisopropyl borate |
| Solvent | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | -78 °C to -40 °C |
| Atmosphere | Inert (Nitrogen, Argon) |
Employing Grignard Reagents
An alternative to organolithium reagents is the use of Grignard reagents (organomagnesium halides). arkat-usa.org The synthesis of boronic acids via Grignard reagents follows a similar principle: the Grignard reagent is prepared from the corresponding organic halide and magnesium metal and then reacted with a trialkyl borate. orgsyn.orggoogle.com While Grignard reagents are generally less basic and therefore more tolerant of certain functional groups compared to their organolithium counterparts, their direct reaction with trialkyl borates can sometimes lead to the formation of multiple addition byproducts. google.com
To circumvent this, the reaction is often carried out using an excess of the trialkyl borate or by employing Barbier-type conditions, where the organic halide, magnesium, and the boron-containing substrate are all present in the reaction mixture. google.com The synthesis of boronic esters and acids from Grignard reagents can often be conducted at ambient temperatures in ethereal solvents like THF. google.com
Precursor-Based Synthesis Approaches
The synthesis of this compound is heavily reliant on the availability of suitably functionalized pyridine precursors. The following sections detail common precursor-based synthetic strategies.
Synthesis from Halogenated Pyridine Derivatives
The most direct and widely used precursors for the synthesis of this compound are its halogenated derivatives, particularly bromo- and iodo-pyridines, due to their favorable reactivity in halogen-metal exchange reactions. arkat-usa.org
A key precursor for the target molecule is 6-methoxy-3-bromo-2-methylpyridine. The synthesis of this intermediate can be achieved through a multi-step process. For instance, 2,3-dibromo-6-methylpyridine can be reacted with sodium methoxide (B1231860) in methanol (B129727) to yield 3-bromo-2-methoxy-6-methylpyridine. google.com It is important to note the regioselectivity of this nucleophilic aromatic substitution. An alternative approach involves the methylation of 2-bromo-3-hydroxy-6-methyl-pyridine using a methylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate. chemicalbook.com
Once the 6-methoxy-3-bromo-2-methylpyridine precursor is obtained, it can be converted to the desired boronic acid via the organometallic routes described in section 2.1. The general procedure would involve the lithiation of 6-methoxy-3-bromo-2-methylpyridine with an organolithium reagent like n-BuLi at low temperature, followed by quenching with a trialkyl borate and subsequent hydrolysis.
| Precursor | Reagents | Product |
| 2-bromo-3-hydroxy-6-methyl-pyridine | 1. Iodomethane, Potassium carbonate, Acetone | 2-bromo-3-methoxy-6-methylpyridine |
| 2,3-dibromo-6-methylpyridine | 1. Sodium methoxide, Methanol | 3-bromo-2-methoxy-6-methylpyridine |
| 3-bromo-2-methoxy-6-methylpyridine | 1. Hydrobromic acid | 3-bromo-2-hydroxy-6-methylpyridine |
Alternative Synthetic Routes for Substituted Pyridines
Beyond the direct halogen-metal exchange, other modern synthetic methods can be employed for the synthesis of substituted pyridine boronic acids, which could be adapted for the synthesis of this compound. These include:
Palladium-catalyzed Cross-Coupling Reactions (Miyaura Borylation): This method involves the reaction of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. arkat-usa.org This approach offers mild reaction conditions and good functional group tolerance.
Iridium or Rhodium-catalyzed C-H Borylation: This is a highly atom-economical method that involves the direct borylation of a C-H bond of the pyridine ring, catalyzed by an iridium or rhodium complex. arkat-usa.org The regioselectivity of this reaction is a key consideration.
[4+2] Cycloaddition Reactions: Substituted pyridinylboronic esters can also be synthesized through [4+2] cycloaddition reactions involving an alkynylboronate. arkat-usa.org
Rhodium-catalyzed Asymmetric Reductive Heck Reaction: This method has been used to synthesize enantioenriched 3-substituted tetrahydropyridines from arylboronic acids and activated pyridines, which can then be further processed. nih.govacs.org
These alternative routes provide a diverse toolkit for synthetic chemists, allowing for flexibility in the choice of starting materials and reaction conditions to achieve the desired substituted pyridine boronic acid.
Purification Strategies
To obtain high-purity this compound, various purification techniques can be employed:
Recrystallization: This is a common and effective method for purifying solid boronic acids. The choice of solvent is critical and may require experimentation to find an optimal system.
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be used to separate the desired product from impurities. The choice of eluent system will depend on the polarity of the compounds to be separated.
Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts by treatment with a base. This allows for their extraction into an aqueous layer, leaving non-acidic impurities in the organic phase. The boronic acid can then be regenerated by acidification of the aqueous layer and subsequent extraction. google.com
By carefully controlling the synthetic protocol and employing appropriate purification methods, this compound can be obtained in high yield and purity, suitable for its use in further synthetic applications.
Applications in Transition Metal Catalyzed Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing biaryls, vinylarenes, and polyolefins. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. illinois.eduyoutube.com 2-Methoxy-6-methylpyridine-3-boronic acid serves as an important heteroaromatic organoboron reagent in this context.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle that is generally accepted to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.commdpi.com
Oxidative Addition: The cycle commences with the oxidative addition of an organohalide (Ar¹-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the oxidation of the palladium center from Pd(0) to Pd(II), forming a square planar Pd(II) complex (Ar¹-Pd(II)-X). The reactivity of the organohalide generally follows the trend I > Br > OTf > Cl. illinois.edu
Transmetalation: This is the crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. The transmetalation involving this compound requires the presence of a base. The base activates the boronic acid, facilitating the transfer of the 2-methoxy-6-methylpyridinyl group to the palladium center and displacing the halide or other leaving group (X). This forms a new diorganopalladium(II) complex (Ar¹-Pd(II)-Ar²). This step is often considered the rate-limiting step of the catalytic cycle. chembites.org
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar¹ and Ar²) are coupled to form the desired biaryl product (Ar¹-Ar²), and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle.
This catalytic cycle highlights the efficiency and atom economy of the Suzuki-Miyaura reaction, as the palladium catalyst is regenerated and can facilitate multiple turnovers.
The precise mechanism of the transmetalation step, particularly the role of the base, has been a subject of extensive investigation. Two primary pathways have been proposed and debated: the boronate pathway and the oxo-palladium pathway. nih.govrsc.org
The base is essential for the Suzuki-Miyaura coupling to proceed, but its exact role in the transmetalation step is complex. researchgate.net
Boronate Pathway (Path A): In this proposed mechanism, the base (e.g., hydroxide (B78521), carbonate) first reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic trihydroxyborate species (RB(OH)₃⁻). nih.govnih.gov This anionic boronate is considered more reactive towards the arylpalladium(II) halide complex ([LₙPd(Ar¹)X]). The increased nucleophilicity of the boronate facilitates the transfer of the organic group from boron to palladium. researchgate.netresearchgate.net
Oxo-Palladium Pathway (Path B): An alternative mechanism suggests that the base reacts with the arylpalladium(II) halide complex in the presence of water to form a more reactive arylpalladium(II) hydroxide complex ([LₙPd(Ar¹)OH]). chembites.orgnih.gov This hydroxo complex then undergoes transmetalation with the neutral boronic acid. This pathway is supported by studies showing that isolated palladium hydroxo complexes react rapidly with boronic acids. nih.gov
Computational and experimental evidence suggests that both pathways can be operative, and the dominant mechanism may depend on the specific reaction conditions, such as the nature of the base, solvent, and ligands. mdpi.comnih.gov However, several studies conclude that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction of a palladium hydroxo complex with a neutral boronic acid (the oxo-palladium pathway) is the kinetically favored route. chembites.orgnih.gov The observed selectivity in reactions involving ortho-methoxyphenylboronic acid suggests that chelation of the methoxy (B1213986) group's oxygen to the metal center in the transition state can also influence the reaction pathway. nih.govbeilstein-journals.org
Kinetic investigations have been instrumental in distinguishing between the proposed transmetalation pathways. nih.gov Studies comparing the rates of reaction for the two pathways have provided significant insights.
It was demonstrated that the stoichiometric reaction between an isolated arylpalladium hydroxo complex and an arylboronic acid is several orders of magnitude faster than the reaction between an arylpalladium halide complex and the corresponding aryltrihydroxyborate. nih.gov Given that under typical catalytic conditions (weak base, aqueous solvent), both the palladium hydroxo complex and the neutral boronic acid exist in significant concentrations, this large difference in rate constants strongly implies that the oxo-palladium pathway is the primary route for transmetalation. nih.gov
Further studies using low-temperature, rapid injection NMR spectroscopy have allowed for the direct observation of highly elusive intermediates containing Pd-O-B linkages. nih.gov These investigations identified both a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex, both of which can lead to the cross-coupled product via distinct mechanistic pathways. nih.gov The observation of sigmoidal kinetic profiles in some systems suggests that reaction byproducts, such as boric acid, can influence the reaction rate by interacting with palladium complexes. nih.gov
As a heteroaromatic boronic acid, this compound is a valuable building block for introducing a substituted pyridine (B92270) moiety into a target molecule. The substrate scope for Suzuki-Miyaura couplings is exceptionally broad, and modern catalyst systems exhibit high functional group tolerance. nih.govnih.gov
The coupling of this compound and its analogs is compatible with a wide range of coupling partners, including aryl, heteroaryl, and vinyl halides and triflates. The presence of the nitrogen atom in the pyridine ring can sometimes inhibit the reaction by coordinating to the palladium catalyst. nih.gov However, the use of appropriate ligands and conditions can overcome this challenge. The electronic properties of the coupling partner are also important; electron-deficient halides are generally more reactive. mdpi.com
The reaction tolerates a variety of functional groups on both coupling partners, such as esters, ketones, amides, nitriles, and ethers. This tolerance is a key advantage of the Suzuki-Miyaura reaction in complex molecule synthesis. For instance, computational studies have been performed on the coupling of 2-methoxypyridine-3-boronic acid with 5-bromopyrimidine, demonstrating the feasibility of coupling two distinct heterocyclic systems. illinois.edu
Below is a table illustrating the representative substrate scope for the coupling of related heteroaryl boronic acids, which informs the expected reactivity of this compound.
The success of a Suzuki-Miyaura coupling involving challenging substrates like heteroaryl boronic acids often depends on the careful selection of the catalyst system and reaction conditions.
Palladium Source: Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). nih.govnih.gov
Ligands: The choice of ligand is critical. Electron-rich, sterically hindered phosphine (B1218219) ligands are generally most effective. These ligands stabilize the palladium(0) species and promote the oxidative addition and reductive elimination steps. Widely used ligands for coupling heteroaryl substrates include Buchwald-type biaryl phosphines like SPhos and XPhos, as well as ferrocene-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.govnih.gov
Base: A range of inorganic bases are used, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being among the most common. nih.govnih.gov The choice of base can influence reaction rates and selectivity. researchgate.net Organic bases are also sometimes employed.
Solvent: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include dioxane, tetrahydrofuran (B95107) (THF), toluene (B28343), and tert-amyl alcohol (t-AmOH). nih.govnih.gov The presence of water is often crucial for the activity of the inorganic bases and for facilitating the transmetalation step. nih.gov In some cases, phase transfer catalysts are added to biphasic systems to accelerate the reaction. nih.gov
The following table summarizes typical catalyst systems and conditions used for Suzuki-Miyaura couplings of heteroaryl boronic acids.
Catalyst Systems and Reaction Conditions
Palladium Catalysts (e.g., Pd(0), Pd(II) complexes)
The Suzuki-Miyaura coupling of pyridylboronic acids is predominantly catalyzed by palladium complexes. Both Pd(0) and Pd(II) species are used as precatalysts, which enter the catalytic cycle to form the active Pd(0) species. youtube.com
Commonly employed precatalysts include Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) and PdCl₂(L)₂ complexes (where L is a phosphine ligand), and Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). nih.govnih.govmatthey.com For challenging substrates like substituted pyridines, the choice of catalyst and ligand is crucial for achieving high efficiency. For instance, in the coupling of the related 2-methoxyphenylboronic acid with a polybrominated pyridine, a Pd(OAc)₂ precatalyst was used effectively. beilstein-journals.orgnih.gov Similarly, reactions involving other aminopyridine halides and methoxyphenylboronic acids have shown high yields with specific Pd-phosphine catalyst systems. organic-chemistry.org
The general mechanism involves the oxidative addition of an organic halide to the Pd(0) center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. mdpi.com
Table 1: Palladium Catalyst Systems Used for Coupling of Related Pyridine and Methoxyaryl Boronic Acids
| Boronic Acid Partner | Halide Partner | Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) | Ref |
| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | - | beilstein-journals.org |
| 2-Methoxyphenylboronic acid | 3-Amino-2-chloropyridine | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 99 | organic-chemistry.org |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ | P(tBu)₃ | KF | 1,4-Dioxane | 74 | nih.gov |
| Various arylboronic acids | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |
This table presents data for structurally related compounds to infer potential conditions for this compound.
Ligand Effects on Reactivity and Selectivity
The choice of ligand is paramount in palladium-catalyzed couplings of heteroaromatic substrates. For electron-rich and sterically hindered pyridylboronic acids, bulky and electron-rich phosphine ligands are often required to promote efficient catalysis. These ligands stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst deactivation. mdpi.comprinceton.edu
Ligands such as RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) and SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have proven highly effective for Suzuki-Miyaura reactions involving methoxypyridine and pyridone systems. organic-chemistry.orgrsc.org The methoxy groups on the SPhos ligand, for example, increase the electron density on the biaryl backbone and add steric bulk, which helps to stabilize the active catalytic complex and prevent side reactions. mdpi.com In studies with the analogous ortho-methoxyphenylboronic acid, SPhos was the ligand of choice, highlighting its suitability for substrates bearing a methoxy group adjacent to the reaction site. beilstein-journals.orgnih.gov The use of phosphite (B83602) or phosphine oxide ligands has also been explored for coupling 2-pyridyl boron derivatives. nih.gov
Solvent Systems, including Green Chemistry Approaches (e.g., water)
The solvent system can significantly influence the outcome of Suzuki-Miyaura reactions. Aprotic polar solvents such as 1,4-dioxane and toluene are traditionally used. nih.govbeilstein-journals.orgmdpi.com However, there is a growing emphasis on developing more environmentally friendly protocols.
Green solvents like 2-methyl-tetrahydrofuran (2-Me-THF) and t-amyl alcohol have been successfully employed in nickel-catalyzed Suzuki-Miyaura couplings of various heterocyclic boronic acids, demonstrating the feasibility of moving away from less desirable solvents. nih.govacs.org Furthermore, reactions in aqueous systems or solvent mixtures containing water are highly attractive. mdpi.comrsc.org Water can be beneficial, and in some cases, essential for the efficient coupling of B-alkyl derivatives when using bases like K₃PO₄·H₂O. mdpi.com The development of green, one-pot borylation and Suzuki-Miyaura coupling procedures under near-neat conditions or in high concentrations of green solvents represents a significant advance in sustainable chemistry. rsc.org
Comparison with Other Boronic Acid Derivatives in Suzuki-Miyaura Coupling
While this compound is a valuable reagent, its reactivity and stability can be compared to other classes of organoboron compounds, such as boronic esters and organotrifluoroborates.
Boronic Esters (e.g., Pinacol (B44631) esters)
Boronic acids and their corresponding esters, such as pinacol esters, are the most common boron reagents in Suzuki-Miyaura coupling. rsc.org
Reactivity: Boronic acids are generally considered more reactive than their boronic ester counterparts. rsc.orgresearchgate.net This is attributed to the differing electronic properties of the hydroxyl (-OH) groups versus the alkoxy (-OR) groups on the boron atom. researchgate.net However, the transmetalation rate of esters can be influenced by various factors; electron-deficient esters can sometimes lead to a rate increase compared to the corresponding boronic acid. nih.gov
Stability: Boronic esters, particularly pinacol esters, exhibit greater stability towards air and moisture and are less prone to side reactions like protodeboronation compared to free boronic acids. rsc.org This enhanced stability makes them easier to handle, purify, and store. researchgate.net The instability of some 2-pyridyl boronic acids, for instance, often makes the corresponding pinacol ester a more reliable coupling partner. rsc.org
Reaction Conditions: The coupling of boronic esters may require anhydrous conditions to prevent hydrolysis back to the more reactive boronic acid, although trace water can sometimes facilitate the reaction. rsc.org Kinetic studies have shown that sterically hindered esters like pinacol derivatives can be less reactive due to the difficulty in forming key palladium-boron intermediates. nih.gov
Table 2: General Comparison of Boronic Acids and Pinacol Esters
| Feature | Boronic Acids | Boronic Esters (Pinacol) |
| Reactivity | Generally higher | Generally lower, but can be substrate-dependent |
| Stability | Lower; prone to dehydration and protodeboronation | Higher; more stable to storage and chromatography |
| Handling | Can be less stable | Generally robust and easy to handle |
| Solubility | Variable | Often more soluble in organic solvents |
Organotrifluoroborates
Potassium organotrifluoroborates (R-BF₃K) serve as a valuable alternative to both boronic acids and esters. rsc.org They are crystalline solids that exhibit high stability towards air and moisture, making them exceptionally easy to handle and store for long periods. rsc.org
In terms of reactivity, organotrifluoroborates are considered a "protected" form of boronic acids and typically require activation under the reaction conditions, often with a base, to slowly release the active boronic acid or a related species for transmetalation. This slow release can be advantageous in preventing side reactions. In some cases, switching from a boronic acid to its corresponding organotrifluoroborate has been shown to improve reaction yields, particularly by suppressing undesired homocoupling of the boron reagent. rsc.org
Influence of Substituents on Pyridine Ring on Reactivity
The substituents on the pyridine ring of this compound have a profound effect on its reactivity.
2-Methoxy Group: The oxygen of the ortho-methoxy group can act as a chelating atom, coordinating to the palladium center during the catalytic cycle. beilstein-journals.orgnih.gov This chelation can influence the geometry of the transition state, potentially affecting the rate and selectivity of the reaction. beilstein-journals.orgnih.gov Such a "beneficial chelation effect" has been observed in related systems and can be a key factor in achieving high yields and specific outcomes. beilstein-journals.orgnih.gov
6-Methyl Group: The methyl group at the 6-position, ortho to the pyridine nitrogen, introduces steric bulk. This steric hindrance can influence how the pyridine nitrogen interacts with the palladium catalyst. While the Lewis basic nitrogen of a pyridine ring can sometimes inhibit catalysis by binding too strongly to the metal, the steric shielding from the adjacent methyl group may mitigate this effect. researchgate.net Furthermore, the electron-donating nature of the methyl group, along with the methoxy group, increases the electron density of the pyridine ring, which can impact the nucleophilicity of the boronic acid and its rate of transmetalation. mdpi.com
Other Cross-Coupling Methodologies
While this compound is predominantly utilized in Suzuki-Miyaura reactions, the challenges associated with 2-pyridyl substrates have led researchers to consider alternative methods for similar transformations. rsc.org For particularly difficult couplings where Suzuki reactions may provide low yields, Stille coupling, which uses organotin reagents, has been noted as a potential alternative. reddit.com However, the high toxicity of organotin compounds makes the Suzuki-Miyaura reaction a more favorable choice. nih.gov
The scientific literature extensively focuses on the Suzuki-Miyaura coupling for this class of compounds, and specific applications of this compound in other named cross-coupling reactions like Heck, Sonogashira, or Hiyama couplings are not prominently reported in top-tier search results. The development of highly efficient palladium-ligand systems continues to expand the capabilities of the Suzuki-Miyaura reaction, solidifying its role as the primary method for employing this valuable pyridine building block. rsc.orgnih.gov
Derivatization and Functionalization of 2 Methoxy 6 Methylpyridine 3 Boronic Acid
Introduction to Post-Coupling Functionalization Strategies
Post-coupling functionalization, often referred to as late-stage functionalization, is a powerful strategy that allows for the diversification of a core molecular scaffold after a key carbon-carbon bond-forming reaction, such as the Suzuki-Miyaura coupling. This approach is particularly valuable as it enables the synthesis of a library of related compounds from a common intermediate, facilitating rapid exploration of structure-activity relationships in drug discovery. For biaryl compounds derived from 2-methoxy-6-methylpyridine-3-boronic acid, these strategies primarily target the modification of the pyridine (B92270) ring.
Late-stage functionalization of pyridine-containing molecules can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with metal catalysts, thereby deactivating them. However, several methods have been developed to overcome these hurdles. One prominent technique involves the direct C-H activation of the pyridine ring. This allows for the introduction of new functional groups at specific positions without the need for pre-installed handles like halogens. For instance, palladium-catalyzed C-H arylation can be employed to introduce additional aryl groups onto the pyridine core of a biaryl product. nih.govacs.org Ruthenium-catalyzed C-H activation has also been shown to be effective for the arylation of 2-phenylpyridine (B120327) systems, providing a template for potential transformations on similar biaryl structures. researchgate.net
Another innovative approach is the use of a transient activator strategy. In this method, the pyridine nitrogen is temporarily quaternized, for example, by methylation with dimethyl sulfate. This activation facilitates subsequent palladium/copper-catalyzed diarylation at the 2- and 6-positions of the pyridine ring, followed by N-demethylation to yield the functionalized product. researchgate.net These late-stage functionalization techniques offer a modular and efficient route to novel derivatives that would be difficult to access through traditional linear syntheses.
Chemical Transformations of the Pyridine Core
The pyridine core of this compound and its coupled products offers multiple sites for chemical transformation, namely the methoxy (B1213986) group, the methyl group, and the pyridine ring itself.
The 2-methoxy group is a key functional handle. It can be chemoselectively demethylated to reveal a hydroxypyridine derivative. This transformation is significant as it can alter the biological activity and physicochemical properties of the molecule. Reagents such as L-selectride have been shown to be effective for the demethylation of methoxypyridines, often with high selectivity over other aromatic methyl ethers like anisole. chemrxiv.orgmdpi.com This selectivity is attributed to the electron-deficient nature of the pyridine ring, which makes the methoxy group more susceptible to nucleophilic attack. chemrxiv.org Boron tribromide (BBr₃) is another powerful reagent for ether cleavage and can be used for either selective or global demethylation, depending on the reaction conditions. mdpi.com
The 6-methyl group is also amenable to functionalization, primarily through C-H activation. Transition metal catalysts, such as those based on osmium, can activate the aromatic C-H bonds of methylpyridines. nih.gov While some systems promote activation of the methyl C-H bond, others can favor activation of the ring C-H bonds. nih.gov Flow chemistry methods have also been developed for the α-methylation of pyridines, which could potentially be adapted for further functionalization of the existing methyl group. acs.org
The pyridine ring itself can undergo various transformations. As mentioned in the post-coupling strategies, C-H activation can introduce new substituents. For example, palladium-catalyzed diarylation can furnish 2,6-diarylpyridines. researchgate.net Furthermore, the pyridine ring can be functionalized via the formation of heterocyclic phosphonium (B103445) salts, which can then be converted to other functionalities like heteroaryl ethers. rsc.org
A summary of potential transformations on the pyridine core is presented in the table below.
| Functional Group | Transformation | Reagents and Conditions | Potential Product |
| 2-Methoxy | Demethylation | L-selectride, THF, reflux | 2-Hydroxypyridine derivative |
| 2-Methoxy | Demethylation | BBr₃, various solvents | 2-Hydroxypyridine derivative |
| 6-Methyl | C-H Activation/Functionalization | Transition metal catalysts (e.g., Os, Ru), heat | Functionalized methyl group or ring |
| Pyridine Ring | C-H Diarylation | Pd(OAc)₂, (MeO)₂SO₂, Cu₂O | 2,6-Diarylpyridine derivative |
| Pyridine Ring | C-H Arylation | Pd(OAc)₂, various directing groups | Arylated pyridine derivative |
Modifications of the Boronic Acid Moiety for Enhanced Reactivity or Stability
The boronic acid group is central to the utility of this compound in cross-coupling reactions. However, pyridylboronic acids, particularly 2-pyridylboronic acids, are known for their instability, which can lead to decomposition and reduced coupling efficiency. To address this, various strategies have been developed to modify the boronic acid moiety, primarily through the formation of more stable derivatives that can be used directly in coupling reactions.
One of the most successful approaches is the use of N-methyliminodiacetic acid (MIDA) to form a stable, crystalline MIDA boronate. researchgate.netnih.gov MIDA boronates are generally stable to air, moisture, and silica (B1680970) gel chromatography, which greatly facilitates their handling, purification, and storage. researchgate.netnih.gov The MIDA group acts as a protecting group for the boronic acid, preventing its premature decomposition. A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under mild basic conditions (e.g., with aqueous K₃PO₄) to release the active boronic acid in situ during the cross-coupling reaction. This slow-release mechanism ensures that the concentration of the unstable boronic acid remains low throughout the reaction, minimizing decomposition pathways and maximizing the yield of the desired coupled product.
The stability of MIDA boronates also allows for transformations on other parts of the molecule while the boronic acid functionality remains protected. This enables multi-step synthetic sequences where the boronic acid is unveiled only in the final cross-coupling step.
Another strategy for stabilizing pyridylboronic acids involves the formation of adducts with diethanolamine (B148213) derivatives, such as N-phenyldiethanolamine (PDEA) . These adducts are also more stable than the free boronic acids and can be used effectively in Suzuki-Miyaura reactions.
The table below summarizes common modifications to the boronic acid moiety for enhanced stability and reactivity.
| Modification Strategy | Reagent | Key Features |
| MIDA Boronate Formation | N-methyliminodiacetic acid (MIDA) | Air and moisture stable, crystalline solids; slow release of boronic acid under basic conditions. |
| Diethanolamine Adduct Formation | N-phenyldiethanolamine (PDEA) | Enhanced stability compared to free boronic acid. |
While most modifications are performed prior to coupling, the concept of post-synthetic modification of boron-containing moieties has been demonstrated in other systems, such as the functionalization of boronic esters in rotaxanes. chemrxiv.org This suggests that, in principle, if a boronic ester were to be retained in the product of a coupling reaction, it could potentially be further transformed.
Computational and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the structural and electronic properties of molecules like 2-Methoxy-6-methylpyridine-3-boronic acid. This method is prized for its balance of accuracy and computational efficiency, making it ideal for studying complex organic molecules.
DFT calculations are used to determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, DFT can accurately model the planarity of the ring and the orientation of its substituents.
DFT is instrumental in mapping the reaction pathways of chemical processes involving boronic acids, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a fundamental tool for forming carbon-carbon bonds. Computational studies can model the entire catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
For a compound like this compound, DFT can be used to:
Model the Transmetalation Step: This is often the rate-determining step where the organic group is transferred from the boron atom to the palladium catalyst. The nature of the boronic acid, including its electronic properties and the presence of substituents like methoxy (B1213986) and methyl groups, can influence the energy barrier of this step.
Investigate Regio- and Atropselectivity: In complex couplings, such as those involving poly-substituted pyridines, DFT can help explain and predict which isomers are preferentially formed. This is achieved by calculating the transition state energies for the formation of different products.
Analyze Ligand Effects: The choice of ligand on the palladium catalyst is crucial for reaction efficiency. DFT models can simulate the interaction of different phosphine (B1218219) ligands with the metal center and substrates to rationalize their effect on reaction outcomes.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed, providing a deep understanding of the reaction mechanism.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are key to understanding a molecule's nucleophilic and electrophilic nature.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the methoxy group.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level where electrons can be accepted, defining the molecule's electrophilicity. The LUMO is likely centered on the boronic acid moiety and the pyridine ring's carbon atoms.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution.
Table 1: Representative Frontier Molecular Orbital Data
This table shows hypothetical but representative FMO data for a substituted pyridine boronic acid, as would be calculated using DFT.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to nucleophilicity. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference; indicates chemical reactivity and kinetic stability. |
Beyond FMO analysis, DFT can compute various reactivity indices that offer a quantitative measure of a molecule's reactivity. These indices are derived from the changes in energy as electrons are added or removed.
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Soft molecules have a small HOMO-LUMO gap.
Electrophilicity Index (ω): A global index that quantifies the ability of a molecule to accept electrons.
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and boronic acid groups.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the boronic acid's hydroxyl groups.
Green Regions: Represent areas of neutral potential.
The MEP map provides an intuitive guide to the reactive sites of the molecule.
For this compound, the electronegative nitrogen and oxygen atoms create a separation of charge, resulting in a significant dipole moment. This calculated value has direct implications for the molecule's physical properties:
Solubility: A high dipole moment suggests that the molecule is polar, which generally leads to better solubility in polar solvents like water and alcohols.
Intermolecular Interactions: The dipole moment governs how molecules interact with each other and with other polar molecules, influencing properties like boiling point and crystal packing. Molecules of arylboronic acids can form supramolecular structures through hydrogen bonding.
Molecular Modeling and Simulation Approaches
While DFT is excellent for studying the properties of a single molecule, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), can explore the behavior of the molecule in a condensed phase or interacting with a biological system.
MD simulations could be employed to study:
Solvation Effects: How solvent molecules arrange around this compound and how this affects its conformation and reactivity.
Binding Interactions: If the molecule were being investigated as a potential drug candidate, molecular docking and MD simulations could predict its binding affinity and orientation within the active site of a target protein. These simulations can reveal key interactions, like hydrogen bonds or π–π stacking, that stabilize the molecule-protein complex.
These advanced simulations build upon the foundation of DFT calculations, using the optimized geometry and charge distribution to model more complex systems over time.
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Coupling Reactions
The utility of 2-Methoxy-6-methylpyridine-3-boronic acid is intrinsically linked to the efficiency and versatility of the catalytic systems employed for its coupling reactions, most notably the Suzuki-Miyaura coupling. The development of novel catalysts is a key area of research to enhance reaction scope, improve yields, and introduce more environmentally benign reaction conditions.
Future research in this area is expected to focus on several key aspects. The design of more active and stable palladium catalysts remains a central theme. This includes the development of sophisticated phosphine (B1218219) ligands that can promote the coupling of sterically hindered substrates or enable reactions at lower catalyst loadings. Furthermore, there is a growing interest in catalysts based on more abundant and less toxic metals, such as nickel, copper, and iron, as alternatives to palladium. digitellinc.com Iron, in particular, is an attractive candidate due to its high natural abundance, low cost, and minimal toxicity. digitellinc.com
The exploration of ligand-free catalytic systems also presents a promising avenue for simplifying reaction setups and reducing costs. Additionally, the development of recyclable catalysts, for instance, by immobilizing the catalytic species on a solid support, is a critical step towards more sustainable chemical processes.
Exploration of New Synthetic Applications beyond Cross-Coupling
While this compound is a staple in cross-coupling reactions, its inherent chemical functionalities—a boronic acid, a methoxy (B1213986) group, and a methyl-substituted pyridine (B92270) ring—offer potential for a broader range of synthetic transformations.
Future research is anticipated to explore the utility of this compound in novel synthetic methodologies. This could include its participation in C-H activation reactions, where the boronic acid moiety could act as a directing group to facilitate the functionalization of other parts of the molecule or a reaction partner. Another area of potential is in photoredox catalysis, where the electronic properties of the pyridine ring could be exploited in light-mediated transformations. acs.org
Furthermore, the development of one-pot or tandem reactions that utilize the boronic acid in a cross-coupling step followed by a subsequent transformation of the methoxy or methyl group would represent a significant advance in synthetic efficiency. The synthesis of novel heterocyclic structures, where the pyridine core of the molecule serves as a scaffold for further chemical elaboration, is another promising direction. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and higher throughput. The integration of reactions involving this compound into these modern platforms is a key area for future development.
Optimizing Suzuki-Miyaura coupling reactions with this boronic acid for flow chemistry would involve studies on reaction kinetics, solvent effects, and the use of packed-bed reactors with immobilized catalysts. This would enable the continuous production of target molecules, which is particularly valuable in industrial settings.
Automated synthesis platforms can be programmed to perform multi-step synthetic sequences, including the purification of intermediates. Developing robust protocols for the use of this compound in such systems would accelerate the discovery and synthesis of new chemical entities, particularly in the context of medicinal chemistry and materials science.
Sustainable and Green Chemistry Aspects in Synthesis and Application
The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical processes. For this compound, this translates to a focus on developing more sustainable methods for both its synthesis and its subsequent use in chemical reactions.
A key goal is the development of synthetic routes to the boronic acid itself that are more atom-economical and utilize less hazardous reagents and solvents. This could involve exploring biocatalytic or chemocatalytic methods that proceed under milder conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxy-6-methylpyridine-3-boronic acid, and what are the critical reaction parameters?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Key steps include halogenation of the pyridine precursor followed by borylation using reagents like bis(pinacolato)diboron. Microwave-assisted synthesis can enhance yields (reducing reaction times from hours to minutes) . Critical parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : Potassium carbonate or sodium hydroxide.
- Solvent : Ethanol or tetrahydrofuran (THF) under inert conditions .
- Characterization : Confirm purity via / NMR (δ 8.3–8.5 ppm for pyridine protons) and mass spectrometry (expected [M+H]⁺: 168.04) .
Q. How does the substitution pattern (methoxy and methyl groups) influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-donating methoxy group at position 2 and methyl at position 6 stabilize the boronic acid moiety, enhancing its electrophilicity in Suzuki couplings. However, steric hindrance from the methyl group may reduce reaction rates with bulky substrates .
- Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to mitigate steric effects .
Q. What analytical techniques are recommended for assessing purity and stability?
- Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (target C: 50.3%, H: 6.02%, B: 6.47%) .
- Stability : Store at 0–6°C in anhydrous conditions to prevent boronic acid dimerization. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved when using this compound in heterocyclic couplings?
- Case Study : Discrepancies in reported yields (e.g., 60–85%) may arise from trace moisture or oxygen in reactions.
- Resolution :
- Purification : Use column chromatography (silica gel, gradient elution with MeOH/CH₂Cl₂) to isolate active intermediates.
- Quality Control : Pre-dry solvents over molecular sieves and employ Schlenk-line techniques for oxygen-sensitive steps .
Q. What strategies mitigate hydrolysis of the boronic acid group during prolonged storage or reaction conditions?
- Stabilization :
- Derivatization : Convert to pinacol ester (stable under ambient conditions; regenerate with aqueous HCl pre-reaction).
- Lyophilization : Store as a lyophilized powder under argon .
- Kinetic Data : Hydrolysis half-life in aqueous buffer (pH 7.4): ~48 hours; adjust reaction pH to <6.0 to slow degradation .
Q. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?
- Methods :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states. The methoxy group directs electrophilic substitution to position 4 .
- Docking Studies : Simulate binding to enzymatic targets (e.g., proteases) to prioritize synthetic targets for bioactivity screening .
Q. What unexplored biological applications exist for this boronic acid, given its structural analogs?
- Hypothesis : Analogous compounds (e.g., 6-Chloro-5-methylpyridine-3-boronic acid) show protease inhibition.
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
